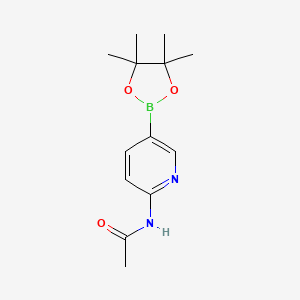

2-Acetamidopyridine-5-boronic acid pinacol ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-9(17)16-11-7-6-10(8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWPTBAHVWJMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590346 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904326-87-0 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamidopyridine-5-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetamidopyridine-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 2-Acetamidopyridine-5-boronic acid pinacol ester, a key building block in medicinal chemistry and drug development. The document details the experimental protocol for its preparation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a versatile bifunctional molecule incorporating a pyridine ring, an acetamido group, and a boronic acid pinacol ester. This unique combination of functional groups makes it an invaluable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its application is widespread in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide outlines a common and efficient two-step synthesis route.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-bromopyridine. The general approach involves:

-

Acetylation: Protection of the amino group of 2-amino-5-bromopyridine as an acetamide.

-

Miyaura Borylation: Palladium-catalyzed cross-coupling of the resulting 2-acetamido-5-bromopyridine with bis(pinacolato)diboron.

This methodology is robust, scalable, and utilizes commercially available starting materials.[1][2]

Experimental Protocols

A detailed, step-by-step experimental procedure for the synthesis is provided below.

Step 1: Synthesis of 2-Acetamido-5-bromopyridine

-

Reaction: Acetylation of 2-amino-5-bromopyridine.

-

Procedure:

-

Dissolve 2-amino-5-bromopyridine in a suitable solvent such as dichloromethane.

-

At room temperature, add acetic anhydride to the solution.

-

Allow the reaction to stir for 2-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-acetamido-5-bromopyridine.[1]

-

Step 2: Synthesis of this compound

-

Reaction: Miyaura borylation of 2-acetamido-5-bromopyridine.

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, combine 2-acetamido-5-bromopyridine, bis(pinacolato)diboron, and potassium acetate in dioxane.[1]

-

Add a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2).

-

Heat the reaction mixture to a temperature between 60-100°C and stir for 18-24 hours.[1][2] Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture, which may result in the precipitation of a solid.

-

Filter the solid and dissolve it in methanol.

-

Filter the methanol solution and evaporate the solvent.

-

The crude product can be further purified by trituration with a solvent like n-heptane to afford the final product, this compound.[1]

-

Quantitative Data Summary

The following table summarizes the quantitative data for a representative synthesis of an analogous acetamidopyridine boronic acid pinacol ester as described in the cited literature.[1]

| Step | Reactant 1 | Reactant 2 | Catalyst | Base/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Acetylation | Halo-aminopyridine | Acetic anhydride | - | - | Dichloromethane | Room Temp. | 2-5 | High |

| Miyaura Borylation | 2-Acetamido-5-bromopyridine (0.264 mol) | Bis(pinacolato)diboron (0.26 mol) | Ferrocene Palladium Chloride (0.0026 mol) | Potassium Acetate (0.78 mol) | Dioxane | 100 | 18-24 | 89.1 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

Conclusion

The described two-step synthesis provides an efficient and practical route to this compound. The methodology is well-documented and amenable to scale-up, making it suitable for both academic research and industrial drug development applications. The resulting boronic acid pinacol ester is a valuable intermediate for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamidopyridine-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Acetamidopyridine-5-boronic acid pinacol ester. The information is curated for researchers, scientists, and professionals in drug development who utilize pyridine-based boronic esters in their work. This document details the compound's chemical and physical characteristics, provides established experimental protocols for its synthesis and purification, and explores its role as a Bruton's tyrosine kinase (BTK) inhibitor within the B-cell receptor (BCR) signaling pathway.

Core Physicochemical Properties

This compound, a member of the boronic acid ester family, is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] Its stability and solubility in organic solvents make it a preferred precursor to the corresponding boronic acid.[5][6][7]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| Chemical Name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |

| Synonyms | This compound, 6-Acetamidopyridine-3-boronic acid pinacol ester |

| CAS Number | 904326-87-0[8] |

| Molecular Formula | C13H19BN2O3[8] |

| Molecular Weight | 262.11 g/mol [8] |

| InChI Key | YCWPTBAHVWJMEY-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [9] |

| Melting Point | 130-134 °C | [8][9] |

| Boiling Point (Predicted) | 444.4 ± 30.0 °C at 760 mmHg | [9] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [9] |

| pKa (Predicted) | 13.95 ± 0.70 | [9] |

| Solubility | Generally soluble in organic solvents like chloroform, acetone, and ethers.[5][6][7] | - |

Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of similar aryl boronic acid pinacol esters and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

This two-step procedure is adapted from a general method for preparing acetamidopyridine boronic acid pinacol esters.[3]

Step 1: Acetylation of 2-Amino-5-bromopyridine

-

To a solution of 2-amino-5-bromopyridine in a suitable solvent such as dichloromethane, add acetic anhydride.

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove excess acetic anhydride and acetic acid.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield 2-acetamido-5-bromopyridine.

Step 2: Miyaura Borylation

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-acetamido-5-bromopyridine, bis(pinacolato)diboron, and a base such as potassium acetate.

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2).

-

Add a suitable anhydrous solvent, such as dioxane.

-

Heat the reaction mixture, typically between 80-100 °C, and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude product is then subjected to a work-up procedure which may involve filtration to remove inorganic salts, followed by extraction and solvent evaporation.

Purification of this compound

Purification of the crude product can be achieved through several methods, with the choice depending on the purity of the crude material and the required final purity.

-

Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be determined in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. Silica gel is a common stationary phase for the purification of boronic esters. A gradient of non-polar to polar organic solvents (e.g., hexanes and ethyl acetate) is typically used as the mobile phase to elute the desired compound.[10]

-

Derivatization: In some cases, boronic acids can be purified by converting them into a salt, which can then be isolated and converted back to the pure boronic acid. While this method is more common for boronic acids themselves, it can be adapted for their esters.[10]

Spectral Characterization (Representative Data)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the acetamido group protons, and the pinacol ester methyl protons.

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns indicative of a 2,5-disubstituted pyridine ring.

-

Acetamido Protons: A singlet for the methyl group (CH₃) typically around δ 2.2 ppm and a broad singlet for the NH proton.

-

Pinacol Protons: A characteristic sharp singlet for the twelve equivalent methyl protons of the pinacol group, usually appearing around δ 1.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Pyridine Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom will show a characteristically broad signal due to quadrupolar relaxation.

-

Acetamido Carbons: A signal for the carbonyl carbon (C=O) around δ 168-170 ppm and a signal for the methyl carbon (CH₃) around δ 24 ppm.

-

Pinacol Carbons: A signal for the quaternary carbons of the pinacol group attached to oxygen around δ 84 ppm and signals for the methyl carbons around δ 25 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z 262 or 263, respectively.

Biological Activity and Signaling Pathway

This compound and its derivatives have been identified as inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[11] This pathway plays a central role in B-cell proliferation, differentiation, and survival.[5] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.

B-Cell Receptor (BCR) and Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the key steps in the BCR signaling pathway and the point of inhibition by BTK inhibitors.

Caption: BCR and BTK Signaling Pathway Inhibition.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Logical Relationship: Structure-Activity

The following diagram illustrates the key structural features of this compound and their contribution to its function.

Caption: Structure-Activity Relationship.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 11. mdpi.com [mdpi.com]

Elucidation of the Structure of 2-Acetamidopyridine-5-boronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-acetamidopyridine-5-boronic acid pinacol ester, a key building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for Bruton's tyrosine kinase (BTK) inhibitors. This document details the spectroscopic and physical properties of the molecule, outlines its synthesis and purification, and situates its relevance within a critical biological signaling pathway.

Chemical Structure and Physical Properties

This compound, with the chemical formula C₁₃H₁₉BN₂O₃, is a heterocyclic organic compound. The structure features a pyridine ring substituted with an acetamido group at the 2-position and a pinacol boronic ester at the 5-position.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 904326-87-0 | [CymitQuimica] |

| Molecular Formula | C₁₃H₁₉BN₂O₃ | [CymitQuimica] |

| Molecular Weight | 262.11 g/mol | [CymitQuimica] |

| Melting Point | 130-134 °C | [Sigma-Aldrich] |

| Appearance | White to off-white solid | General observation |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.60 | s | 1H | H-6 (Pyridine) |

| ~8.15 | d | 1H | H-4 (Pyridine) |

| ~8.05 | d | 1H | H-3 (Pyridine) |

| ~7.80 | s (br) | 1H | NH (Acetamido) |

| ~2.20 | s | 3H | CH₃ (Acetamido) |

| ~1.35 | s | 12H | 4 x CH₃ (Pinacol) |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168.5 | C=O (Acetamido) |

| ~152.0 | C-2 (Pyridine) |

| ~150.5 | C-6 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~120.0 | C-3 (Pyridine) |

| Not observed | C-5 (Pyridine, C-B) |

| ~84.0 | C (Pinacol) |

| ~25.0 | CH₃ (Pinacol) |

| ~24.5 | CH₃ (Acetamido) |

Note: The carbon attached to the boron atom is often not observed or is very broad in ¹³C NMR spectra due to quadrupolar relaxation.

Table 4: Predicted ¹¹B NMR Spectral Data (160 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Linewidth | Assignment |

| ~30-34 | Broad | B (Pinacol ester) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses of the pinacol and acetamido groups.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 262 | [M]⁺ (Molecular ion) |

| 247 | [M - CH₃]⁺ |

| 203 | [M - C(O)CH₃]⁺ |

| 163 | [M - Pinacol]⁺ |

| 121 | [Pyridine-NH-C(O)CH₃]⁺ |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from patent literature and describes a common method for the synthesis of aryl boronic esters via a palladium-catalyzed borylation reaction.

Diagram 1: Synthesis Workflow

Caption: A typical workflow for the synthesis of the target compound.

Detailed Protocol:

-

To a reaction vessel, add 2-acetamido-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous dioxane as the solvent.

-

Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the celite pad with additional dioxane or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude product is typically achieved by recrystallization or silica gel chromatography.

-

Recrystallization: The crude solid can be dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then a solvent in which it is poorly soluble (e.g., heptane or hexane) is added until turbidity is observed. Cooling the mixture allows for the crystallization of the pure product.

-

Silica Gel Chromatography: While boronic esters can sometimes be challenging to purify via standard silica gel chromatography due to potential hydrolysis on the stationary phase, a quick plug of silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective for removing polar impurities. Using neutral or deactivated silica can also be beneficial.

Biological Context: Role as a BTK Inhibitor Intermediate

This compound is a valuable intermediate in the synthesis of covalent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.

Diagram 2: Simplified BTK Signaling Pathway

Caption: Role of BTK in the BCR signaling pathway and its inhibition.[1][2][3]

The acetamidopyridine moiety of the title compound often serves as a key recognition element for the kinase, while the boronic acid functionality (after deprotection of the pinacol ester) can be used in cross-coupling reactions (e.g., Suzuki coupling) to build the final, more complex inhibitor structure. These inhibitors typically bind covalently to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blockade of the BCR signaling pathway ultimately reduces the proliferation and survival of malignant B-cells.[4]

References

Spectroscopic and Physicochemical Characterization of 2-Acetamidopyridine-5-boronic acid pinacol ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and physicochemical properties of 2-Acetamidopyridine-5-boronic acid pinacol ester. The information is intended to support researchers in drug discovery and development by providing key data for the characterization and utilization of this important chemical building block.

Compound Overview

This compound, with the CAS number 904326-87-0, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its structure incorporates a pyridine ring, an acetamido group, and a boronic acid pinacol ester, making it a versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉BN₂O₃ | [3][4] |

| Molecular Weight | 262.11 g/mol | [4] |

| CAS Number | 904326-87-0 | [3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 130-134 °C | [3][4] |

| Boiling Point | 444.4 ± 30.0 °C (Predicted) | [4] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [4] |

Spectroscopic Data

The following sections provide predicted and expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are based on the known spectrum of the parent amine, 2-Aminopyridine-5-boronic acid pinacol ester, and the expected influence of the N-acetylation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H-6 (Pyridine) |

| ~8.1 | dd | 1H | H-4 (Pyridine) |

| ~7.9 | d | 1H | H-3 (Pyridine) |

| ~2.2 | s | 3H | -C(O)CH₃ |

| ~1.3 | s | 12H | -C(CH₃)₄ (Pinacol) |

| ~8.2 | br s | 1H | -NH- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (Amide) |

| ~152 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~118 | C-3 (Pyridine) |

| ~84 | C (Pinacol) |

| ~25 | C(O)CH₃ |

| ~24 | C(CH₃)₄ (Pinacol) |

| C-5 (Pyridine) | Signal may be broad or unobserved due to quadrupolar relaxation of the adjacent boron atom. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~3050 | Weak | C-H Stretch (Aromatic) |

| ~2980 | Medium | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1590, 1470 | Medium | C=C and C=N Stretch (Pyridine ring) |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~1360 | Strong | B-O Stretch |

| ~1140 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak in an electrospray ionization (ESI) mass spectrum would be:

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 263.15 | [M+H]⁺ |

| 285.13 | [M+Na]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be further diluted depending on the sensitivity of the mass spectrometer.

-

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Workflow and Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for the structural confirmation of the final product.

References

The Synthesis of 2-Acetamidopyridine-5-boronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the formation mechanism of 2-Acetamidopyridine-5-boronic acid pinacol ester, a key building block in medicinal chemistry and drug development.[1] The synthesis is primarily achieved through the palladium-catalyzed Miyaura borylation reaction, a robust and versatile method for forming carbon-boron bonds.[2][3][4] This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and quantitative data presented for clarity and reproducibility.

Core Synthesis: The Miyaura Borylation Reaction

The formation of this compound from a halogenated 2-acetamidopyridine precursor is a classic example of the Miyaura borylation reaction.[2][3][4] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[2][3] The reaction is valued for its mild conditions and tolerance of various functional groups, making it highly suitable for complex molecule synthesis.[2][3]

Reaction Scheme

The overall transformation can be represented as follows:

Starting Material: 2-Acetamido-5-halopyridine (X = Br, I) Reagent: Bis(pinacolato)diboron (B₂pin₂) Product: this compound

Mechanism of Formation

The catalytic cycle of the Miyaura borylation reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through the following key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 2-acetamido-5-halopyridine to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.

-

Transmetalation: The palladium(II) intermediate then undergoes transmetalation with the bis(pinacolato)diboron. The base, typically a mild one like potassium acetate (KOAc), plays a crucial role in this step.[2][3] It is believed to activate the palladium complex rather than the diboron reagent, facilitating the exchange of the halide for a boryl group.[2][3] The high oxophilicity of boron is a significant driving force for this step.[3]

-

Reductive Elimination: The final step is the reductive elimination of the desired this compound from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Below is a DOT language script for visualizing the catalytic cycle.

Experimental Protocol

The following is a representative experimental protocol adapted from a patented synthesis of a similar acetamidopyridine boronic acid pinacol ester.[5][6] This two-step process first involves the acetylation of the corresponding aminopyridine, followed by the Miyaura borylation.

Step 1: Synthesis of 2-Acetamido-5-halopyridine

-

Reaction Setup: Dissolve the starting haloaminopyridine in dichloromethane in a suitable reaction vessel.

-

Acetylation: At room temperature, add acetic anhydride to the solution.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

-

Isolation: Evaporate the organic solvent to obtain the halo kharophen pyridine.

Step 2: Synthesis of this compound

-

Reaction Setup: In a four-necked flask equipped with a magnetic stirrer, thermometer, reflux condenser, and a nitrogen inlet, add the 2-acetamido-5-halopyridine, bis(pinacolato)diboron, and potassium acetate.

-

Solvent Addition: Add dioxane as the solvent and stir the mixture.

-

Catalyst Addition: Under a nitrogen atmosphere, add the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf)).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C for 18-24 hours.[5]

-

Reaction Monitoring: Monitor the reaction to completion by TLC.

-

Isolation and Purification: Upon cooling, a solid may precipitate. The product can be further purified by filtration and washing with a suitable solvent like methanol, followed by evaporation and trituration with a non-polar solvent such as n-heptane to yield the final product.

The following DOT script visualizes the experimental workflow.

References

- 1. This compound, 97% | 904326-87-0 [amp.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. CN103601745A - Preparation method of commonly used acetamidopyridine boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. CN103601745B - Preparation method of commonly used acetamidopyridine boronic acid pinacol ester - Google Patents [patents.google.com]

Technical Guide: Properties and Applications of 2-Acetamidopyridine-5-boronic acid pinacol ester (CAS 904326-87-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the compound with CAS number 904326-87-0, chemically known as N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide, or more commonly, 2-Acetamidopyridine-5-boronic acid pinacol ester. This versatile building block is of significant interest to the medicinal chemistry and drug development community, primarily for its role as a key intermediate in the synthesis of kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK), which are pivotal in the treatment of B-cell malignancies and autoimmune diseases.[1] Furthermore, this reagent is utilized in the synthesis of novel quinolinequinone derivatives with cytotoxic properties and benzoxazinyl-oxazolidinones exhibiting antibacterial activity.[2]

Chemical and Physical Properties

This compound is a stable, solid compound. Its structure features a pyridine ring substituted with an acetamido group and a pinacol boronic ester. The boronic ester moiety makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

| Property | Value | Reference(s) |

| CAS Number | 904326-87-0 | [3] |

| Molecular Formula | C₁₃H₁₉BN₂O₃ | [3] |

| Molecular Weight | 262.11 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 130-134 °C | [3] |

| Boiling Point | 444.4 °C at 760 mmHg | [3] |

| SMILES | CC(=O)NC1=NC=C(C=C1)B2OC(C)(C)C(C)(C)O2 | [3] |

| InChI Key | YCWPTBAHVWJMEY-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

Synthesis of this compound

A general method for the preparation of this compound involves a two-step process starting from a haloaminopyridine.[4]

Step 1: Acetylation of Haloaminopyridine

The initial step is the acetylation of a haloaminopyridine, for example, 2-amino-5-bromopyridine, with acetic anhydride in a suitable solvent like dichloromethane.

Step 2: Miyaura Borylation

The resulting haloacetylaminopyridine undergoes a Miyaura borylation reaction. This involves reacting the haloacetylaminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base in a solvent such as dioxane.[4]

Detailed Experimental Protocol (Based on Patent CN103601745A) [4]

-

Step 1: Synthesis of 2-acetylamino-5-bromopyridine

-

Dissolve 2-amino-5-bromopyridine in dichloromethane.

-

At room temperature, add acetic anhydride to the solution.

-

Stir the reaction mixture for 2-5 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

-

Evaporate the solvent to obtain 2-acetylamino-5-bromopyridine.

-

-

Step 2: Synthesis of this compound

-

In a reaction vessel under a nitrogen atmosphere, combine 2-acetylamino-5-bromopyridine (0.264 mol), bis(pinacolato)diboron (0.26 mol), and potassium acetate (0.78 mol).

-

Add 450 mL of dioxane and stir the mixture.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.002589 mol) as the catalyst.

-

Heat the reaction mixture to 100 °C and maintain for 18-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture, which will result in the precipitation of a solid.

-

Filter the solid and dissolve it in methanol.

-

Filter the methanol solution and evaporate to dryness.

-

The crude product is triturated with n-heptane to yield the final product.

-

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl halides. This reaction is fundamental in the synthesis of complex molecules, including pharmaceutical agents.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Dioxane/water mixture, 4:1)

-

-

Procedure:

-

In a reaction flask, combine the aryl or heteroaryl halide, this compound, and the base.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the solvent and the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Biological Relevance and Applications

The primary application of this compound in drug discovery is as a precursor for the synthesis of kinase inhibitors. Of particular importance is its use in the development of inhibitors for Bruton's tyrosine kinase (BTK).

Bruton's Tyrosine Kinase (BTK) and the B-Cell Receptor (BCR) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, activation, proliferation, and survival of B-lymphocytes. Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[5] By inhibiting BTK, the downstream signaling cascade is disrupted, leading to decreased B-cell proliferation and survival.

Kinase Inhibition and Cytotoxicity Assays

Compounds synthesized using this compound are typically evaluated for their biological activity through in vitro assays.

The potency of a compound to inhibit a specific kinase, such as BTK, is often determined using a kinase inhibition assay. A common method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase. A decrease in ATP consumption (higher luminescence) indicates inhibition of the kinase.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Assay Plate Preparation: Add the diluted compounds to a 384-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase (e.g., recombinant human BTK), a specific peptide substrate, and assay buffer.

-

Add the kinase reaction mixture to the wells containing the compounds.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

To assess the effect of the synthesized compounds on cell viability, a cytotoxicity assay such as the MTT assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., a B-cell lymphoma cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Determine the percentage of cell viability relative to an untreated control and calculate the IC₅₀ value.

Experimental and Screening Workflows

The process of identifying and characterizing potential kinase inhibitors involves a structured workflow, from initial screening to more detailed biological evaluation.

Conclusion

This compound (CAS 904326-87-0) is a commercially available and highly valuable building block for the synthesis of biologically active compounds. Its utility in constructing complex molecules, particularly kinase inhibitors targeting the B-cell receptor signaling pathway, makes it an important reagent for researchers in medicinal chemistry and drug discovery. The protocols and information provided in this guide offer a solid foundation for the synthesis and evaluation of novel therapeutic agents derived from this versatile starting material.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buy N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride | 1150561-64-0 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 2-Acetamidopyridine-5-boronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Acetamidopyridine-5-boronic acid pinacol ester. Due to the limited availability of specific quantitative stability data for this compound, this guide synthesizes information from safety data sheets, general knowledge of boronic acid pinacol ester chemistry, and analytical studies on related compounds to provide best-practice recommendations for its handling and storage.

Overview of Chemical Stability

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. As a pinacol ester, it offers enhanced stability and ease of handling compared to its corresponding free boronic acid.[1][2] However, like other boronic acid pinacol esters, it is susceptible to degradation, primarily through hydrolysis.[3][4]

The pinacol group protects the boronic acid moiety, rendering the compound less sensitive to air and moisture than the free acid, which contributes to a longer shelf life.[1] Despite this, the presence of water, especially under acidic or basic conditions, can lead to the reversible hydrolysis of the ester back to the parent boronic acid and pinacol.[3] This potential for degradation necessitates careful handling and storage to ensure the integrity and reactivity of the reagent.

While specific stability has not been determined in publicly available literature, the general behavior of boronic acid pinacol esters provides a strong indication of its stability profile.[5]

Recommended Storage and Handling

To maintain the quality and ensure optimal performance of this compound, the following storage and handling conditions are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage. | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store in a tightly sealed container. For long-term storage or for sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[6] | Minimizes exposure to atmospheric moisture, which can cause hydrolysis. |

| Light | Store in a light-resistant container. | Protects the compound from potential photodegradation. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][7] | These substances can catalyze the degradation of the boronic ester. |

Handling:

-

Use in a well-ventilated area.

-

Avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Minimize exposure to the atmosphere during weighing and transfer.

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. Other potential degradation routes for boronic esters include oxidation and protodeboronation.[3]

Experimental Protocols for Stability Assessment

Objective: To determine the stability of this compound under various stress conditions (e.g., elevated temperature, humidity, acidic/basic conditions, and light exposure).

Methodology: HPLC Analysis to Minimize On-Column Hydrolysis

Several studies have focused on developing HPLC methods that minimize the on-column hydrolysis of boronic acid pinacol esters. The following protocol is a synthesis of these findings.

| Parameter | Recommended Condition | Rationale |

| Column | C18 column with low silanol activity (e.g., Waters XTerra MS C18). | Minimizes catalytic hydrolysis by residual silanols on the stationary phase. |

| Mobile Phase A | Water | |

| Mobile Phase B | Acetonitrile | |

| Gradient | A suitable gradient to separate the pinacol ester from its potential degradants (e.g., the corresponding boronic acid). | |

| pH | Neutral to slightly basic mobile phase is generally preferred. Avoid acidic modifiers like formic or trifluoroacetic acid if possible, as they can promote hydrolysis. | Reduces acid-catalyzed hydrolysis on the column. |

| Diluent | Aprotic and non-aqueous solvent (e.g., acetonitrile). | Prevents hydrolysis of the sample before injection. |

| Column Temperature | Controlled, typically ambient or slightly elevated (e.g., 30-40°C). | Temperature effects on hydrolysis should be evaluated during method development. |

| Detector | UV detector at an appropriate wavelength. |

Forced Degradation Study Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable aprotic solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Add a small amount of a dilute acid (e.g., 0.1 M HCl) and incubate at a controlled temperature.

-

Base Hydrolysis: Add a small amount of a dilute base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

-

Oxidative Degradation: Add a dilute solution of hydrogen peroxide and incubate.

-

Thermal Degradation: Store the solid material and solutions at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose the solid material and solutions to UV and visible light according to ICH guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by the optimized HPLC method to quantify the remaining parent compound and any degradation products.

Summary and Conclusion

While quantitative stability data for this compound is not extensively documented, a comprehensive understanding of the stability of boronic acid pinacol esters in general allows for the formulation of robust storage and handling procedures. The primary concern is hydrolytic instability, which can be mitigated by storing the compound in a cool, dry environment, preferably under an inert atmosphere, and by avoiding contact with incompatible substances. For analytical purposes, specialized HPLC methods are required to prevent on-column degradation and ensure accurate assessment of purity and stability. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments tailored to their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 5. boronmolecular.com [boronmolecular.com]

- 6. researchgate.net [researchgate.net]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Acetamidopyridine-5-boronic acid pinacol ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Acetamidopyridine-5-boronic acid pinacol ester is a key building block in medicinal chemistry and drug discovery, frequently utilized in cross-coupling reactions. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of presenting pre-existing data, this document provides a comprehensive framework for researchers to determine the solubility of this compound in a range of common organic solvents. Detailed experimental protocols, a proposed solvent selection, and templates for data presentation are included to facilitate systematic and reproducible solubility studies.

Introduction

This compound is a bifunctional molecule incorporating a pyridine ring, an acetamido group, and a boronic acid pinacol ester. This substitution pattern makes it a valuable reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The efficiency of these synthetic steps, as well as subsequent purification processes like crystallization and chromatography, are highly dependent on the solubility of this starting material.

Despite its importance, a comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This guide is intended to empower researchers to generate this crucial data in their own laboratories.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is aggregated from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 904326-87-0 |

| Molecular Formula | C₁₃H₁₉BN₂O₃ |

| Molecular Weight | 262.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 130-134 °C |

Proposed Organic Solvents for Solubility Screening

The selection of appropriate solvents is crucial for building a comprehensive solubility profile. The following list includes a range of common organic solvents with varying polarities and functionalities that are relevant for synthetic and pharmaceutical applications.

-

Protic Solvents:

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Isopropanol (IPA)

-

-

Aprotic Polar Solvents:

-

Acetonitrile (ACN)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Acetone

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

-

Aprotic Nonpolar Solvents:

-

Toluene

-

Hexanes or Heptanes

-

Dichloromethane (DCM)

-

Experimental Protocol for Determining Thermodynamic Solubility

The following protocol details the isothermal shake-flask method, a reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Centrifugation can be used to facilitate this process.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison. The following table serves as a template for reporting experimentally determined solubility values.

Table 1: Template for Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Acetonitrile | 25 | |||

| Dimethylformamide | 25 | |||

| Dimethyl sulfoxide | 25 | |||

| Acetone | 25 | |||

| Tetrahydrofuran | 25 | |||

| Ethyl acetate | 25 | |||

| Toluene | 25 | |||

| Hexanes | 25 | |||

| Dichloromethane | 25 |

Logical Relationship for Solvent Selection

The choice of solvent for a particular application often depends on a series of logical considerations. The following diagram illustrates a decision-making pathway for solvent selection based on the intended application.

Caption: Decision Tree for Solvent Selection.

Conclusion

While published quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides the necessary tools for researchers to generate this data independently. The detailed experimental protocol for the isothermal shake-flask method, combined with a logical approach to solvent selection, will enable the systematic and accurate determination of the compound's solubility profile. The resulting data will be invaluable for optimizing synthetic procedures, developing robust purification methods, and advancing the use of this important building block in drug discovery and development.

Purity Assessment of 2-Acetamidopyridine-5-boronic acid pinacol ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 2-Acetamidopyridine-5-boronic acid pinacol ester. This compound is a valuable building block in medicinal chemistry and drug development, often utilized in Suzuki-Miyaura cross-coupling reactions.[1][2] Ensuring its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

The primary analytical challenge in the purity assessment of this and other boronic acid pinacol esters is their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid.[1][2][3][4] This guide details robust analytical techniques to mitigate this issue and accurately determine the purity profile of the compound.

Analytical Strategies for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. The principal methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying the purity of this compound and identifying its impurities. However, standard reversed-phase (RP-HPLC) conditions can induce on-column hydrolysis of the pinacol ester to its boronic acid.[3][4][5] Therefore, specialized methodologies are required.

Key Considerations for HPLC Analysis:

-

Hydrolysis Mitigation: The primary goal is to prevent the hydrolysis of the pinacol ester during sample preparation and analysis.[6]

-

Sample Diluent: Aprotic solvents such as acetonitrile are recommended for sample preparation to minimize hydrolysis prior to injection.[1][7]

-

Stationary Phase: The choice of HPLC column is critical. Columns with low residual silanol activity, such as the Waters XTerra MS C18, have been shown to significantly reduce on-column hydrolysis.[4][6][7][8]

-

Mobile Phase: To further stabilize the ester, unconventional mobile phases may be employed. Options include using a mobile phase with no pH modifier or, for particularly labile esters, a highly basic mobile phase (e.g., pH 12.4) often in conjunction with an ion-pairing reagent.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) has also been demonstrated as an effective technique, showing excellent selectivity for both the pinacol ester and its corresponding boronic acid.[1][8]

Below is a logical workflow for the analytical process:

The primary impurity to monitor is the hydrolytic degradation product, 2-Acetamidopyridine-5-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. 1H NMR provides information on the proton environment, while 13C and 11B NMR can confirm the carbon framework and the presence of the boron atom, respectively.[9]

By comparing the integrals of the signals corresponding to the main compound with those of any observed impurities, a quantitative estimation of purity can be achieved. Specific chemical shifts can be used to identify the compound and its potential impurities.

Mass Spectrometry (MS)

Mass spectrometry is employed for the accurate mass determination and confirmation of the molecular formula of this compound. Techniques such as High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI+) and Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.[9][10] The molecular weight of the compound is 262.11 g/mol , and its molecular formula is C13H19BN2O3.[11]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Determination

Objective: To determine the purity of this compound and quantify the corresponding boronic acid impurity.

Instrumentation:

-

HPLC system with a UV detector

Materials:

-

Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Sample Diluent: Acetonitrile

-

This compound sample

-

Reference standard of 2-Acetamidopyridine-5-boronic acid (if available)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases as required.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 35 °C

-

UV Detection: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |

-

-

Analysis: Inject the sample and record the chromatogram.

-

Data Processing: Identify the peaks corresponding to the this compound and the 2-Acetamidopyridine-5-boronic acid impurity. Calculate the area percentage of each peak to determine the purity.

Protocol 2: 1H NMR for Structural Confirmation and Purity

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Materials:

-

NMR tubes

-

Deuterated solvent (e.g., CDCl3 or DMSO-d6)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Analysis:

-

Identify the characteristic signals for this compound.

-

Integrate all signals.

-

Compare the integral of the main compound's signals to those of any impurity signals to estimate purity.

-

Data Presentation

Table 1: HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Waters XTerra MS C18 | Low silanol activity to minimize on-column hydrolysis.[4][6][7] |

| Mobile Phase | Acetonitrile/Water | Standard reversed-phase conditions with careful gradient control. |

| Sample Diluent | Acetonitrile | Aprotic solvent to prevent hydrolysis during sample preparation.[1][7] |

| Temperature | 35 °C | Controlled temperature to ensure reproducibility.[8] |

| Detection | UV at 254 nm | Wavelength for detecting the aromatic pyridine ring system. |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C13H19BN2O3 | [11] |

| Molecular Weight | 262.11 g/mol | [11] |

| CAS Number | 904326-87-0 | [11] |

| Appearance | Solid | |

| Melting Point | 130-134 °C | [11] |

| 1H NMR (CDCl3, 400 MHz) | Characteristic signals for acetamido, pyridine, and pinacol protons. | [9] |

| 13C NMR (CDCl3, 101 MHz) | Signals corresponding to the carbon skeleton. The signal for the carbon attached to boron may be broad or unobserved due to quadrupolar relaxation. | [9] |

| 11B NMR (CDCl3, 128 MHz) | A broad singlet characteristic of a tetracoordinate boron in a pinacol ester. | [9] |

Conclusion

The purity assessment of this compound requires careful consideration of its hydrolytic instability. By employing optimized HPLC methods with columns having low silanol activity and aprotic sample diluents, accurate quantification of the parent compound and its primary degradant, the corresponding boronic acid, can be achieved. Orthogonal techniques such as NMR and MS are essential for unequivocal structural confirmation and a comprehensive understanding of the impurity profile. The protocols and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

The Strategic Role of the Acetamido Group in Pyridine Boronic Esters: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine boronic esters are pivotal building blocks in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The strategic incorporation of an acetamido group onto the pyridine ring significantly influences the synthesis, reactivity, and biological activity of these esters. This technical guide provides a comprehensive overview of the multifaceted role of the acetamido group, detailing its impact on synthetic accessibility, electronic properties, and its function as a key interacting moiety in biologically active molecules, particularly in the realm of enzyme inhibition. This document consolidates experimental protocols, quantitative data, and visual diagrams to serve as a practical resource for professionals in drug discovery and development.

Introduction: The Significance of the Acetamido Group

The pyridine ring is a privileged scaffold in a multitude of FDA-approved drugs, valued for its ability to engage in various biological interactions. When functionalized with a boronic ester, the resulting pyridine boronic ester becomes a versatile intermediate for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The introduction of an acetamido (-NHC(O)CH₃) substituent onto this framework is a deliberate synthetic strategy with several key implications:

-

Modulation of Electronic Properties: The acetamido group is an ortho-para directing group. While the nitrogen lone pair can donate electron density into the pyridine ring through resonance, the acetyl group is electron-withdrawing, which tempers the activating effect of the amino group. This modulation of electron density can influence the regioselectivity of further functionalization, such as C-H borylation, and affect the reactivity of the boronic ester in cross-coupling reactions.

-

Hydrogen Bonding Capabilities: The acetamido group possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual character allows it to form crucial hydrogen bonds with biological targets, such as enzyme active sites, thereby enhancing binding affinity and selectivity.

-

Improved Physicochemical Properties: The acetamido group can influence the solubility, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design.

-

Synthetic Handle: The acetamido group provides a site for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will delve into these aspects, providing detailed experimental procedures, quantitative data for comparison, and visual representations of relevant pathways and workflows.

Synthesis of Acetamido-Substituted Pyridine Boronic Esters

The most common route to acetamido-substituted pyridine boronic esters involves a two-step process starting from a haloaminopyridine.

General Synthetic Workflow

The overall transformation can be visualized as a two-step process: acetylation of the amino group followed by a palladium-catalyzed borylation.

Figure 1: General synthetic workflow for acetamidopyridine boronic esters.

Detailed Experimental Protocol: Synthesis of 2-Acetamidopyridine-5-boronic acid pinacol ester

This protocol is adapted from a general method described in patent literature[1].

Step 1: Synthesis of N-(5-bromopyridin-2-yl)acetamide

-

To a solution of 5-bromo-2-aminopyridine (1 equivalent) in dichloromethane (DCM), add acetic anhydride (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(5-bromopyridin-2-yl)acetamide.

Step 2: Synthesis of this compound

-

To a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, add N-(5-bromopyridin-2-yl)acetamide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).

-

Add dioxane as the solvent.

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equivalents).

-

Heat the reaction mixture to 80-100 °C for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture and wash the solid with an appropriate solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation: Synthesis Yields

The following table summarizes reported yields for the synthesis of various acetamidopyridine boronic acid pinacol esters using the Miyaura borylation method.

| Starting Material | Product | Catalyst | Yield (%) | Reference |

| 2-Acetamido-5-bromopyridine | This compound | Pd(dppf)Cl₂ | 89.1 | [1] |

| 2-Acetamido-4-bromopyridine | 2-Acetamidopyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | 91.1 | [1] |

| 3-Acetamido-5-bromopyridine | 3-Acetamidopyridine-5-boronic acid pinacol ester | Pd(dppf)Cl₂ | 92.1 | [1] |

Role in Suzuki-Miyaura Cross-Coupling Reactions

Acetamido-substituted pyridine boronic esters are valuable coupling partners in Suzuki-Miyaura reactions, enabling the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug candidates.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the acetamidopyridine boronic acid pinacol ester (1 equivalent), the aryl or heteroaryl halide (1.2 equivalents), a base such as cesium carbonate or potassium phosphate (2-3 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.05 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Biological Activity: Inhibition of the Proteasome Pathway

A significant application of boronic acid-containing compounds, including derivatives synthesized from acetamido pyridine boronic esters, is the inhibition of the proteasome. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition is a validated strategy in cancer therapy.

Mechanism of Proteasome Inhibition by Boronic Acids

Boronic acids act as reversible covalent inhibitors of the proteasome. The boron atom forms a stable, yet reversible, tetrahedral adduct with the catalytic N-terminal threonine residue in the chymotrypsin-like (β5) subunit of the 20S proteasome. This interaction blocks the active site and prevents the degradation of proteins, leading to an accumulation of pro-apoptotic factors and ultimately, cell death in cancer cells.

Figure 2: Simplified signaling pathway of proteasome inhibition by boronic acids.

Role of the Acetamido Group in Proteasome Inhibitors